molecular formula C7H10N2O2 B2482562 (3-ethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1500941-68-3

(3-ethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2482562
CAS No.: 1500941-68-3
M. Wt: 154.169
InChI Key: SMJJNMWDXIDUPG-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole-Containing Compounds in Contemporary Chemical Science

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.gov Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. cymitquimica.commdpi.com This has led to the incorporation of the pyrazole core into numerous commercially successful pharmaceuticals. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics.

Significance of the Acetic Acid Moiety in the Molecular Architecture of Organic Ligands and Pharmacophores

The acetic acid group is a fundamental building block in the design of organic ligands and pharmacophores. researchgate.net Its carboxyl group can act as a hydrogen bond donor and acceptor, and upon deprotonation, it becomes a potent coordinating agent for a wide range of metal ions. researchgate.net This ability to form stable complexes is crucial in the development of new catalysts, materials with interesting magnetic or optical properties, and metal-based therapeutic agents. physchemres.org In medicinal chemistry, the acetic acid moiety can enhance the solubility of a molecule and provide a key interaction point with biological targets.

Overview of Current Academic Research Trajectories for (3-ethyl-1H-pyrazol-1-yl)acetic acid

A thorough review of current academic and patent literature reveals a significant lack of specific research focused on this compound. While numerous studies detail the synthesis and application of a wide variety of substituted pyrazole derivatives, including those with alkyl and acetic acid functionalities, this particular isomer does not appear to have been synthesized or characterized in a dedicated study. General synthetic routes to pyrazole-1-acetic acids are known, typically involving the alkylation of a pre-formed pyrazole ring with a haloacetic acid ester followed by hydrolysis. However, no specific data for the 3-ethyl substituted variant is available. Consequently, there are no published reports on its crystal structure, spectroscopic properties, or potential applications in any field of chemical research. The absence of this specific compound from the scientific record suggests it is a novel area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6-3-4-9(8-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJJNMWDXIDUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Ethyl 1h Pyrazol 1 Yl Acetic Acid

Historical Evolution of Synthetic Approaches to Pyrazole-1-acetic Acid Derivatives

The journey to synthesize pyrazole-containing molecules began in 1883 when Ludwig Knorr first prepared a pyrazole (B372694) derivative. nih.gov A classical and foundational method for constructing the pyrazole core is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govresearchgate.net This versatile reaction, often referred to as the Knorr pyrazole synthesis, has been the cornerstone for accessing a wide array of substituted pyrazoles. researchgate.net

Early methods for introducing the acetic acid moiety at the N-1 position of the pyrazole ring typically involved the alkylation of a pre-formed pyrazole with a haloacetic acid or its ester. This direct N-alkylation approach remains a widely used and efficient strategy. Over time, advancements in organic synthesis have led to the development of more sophisticated and efficient methods, including the use of phase-transfer catalysis and enzymatic alkylation, offering improved yields and milder reaction conditions. tandfonline.comresearchgate.net

Detailed Synthetic Pathways for (3-ethyl-1H-pyrazol-1-yl)acetic acid

The synthesis of this compound is typically achieved through a two-stage process: the construction of the 3-ethyl-1H-pyrazole core followed by the introduction of the acetic acid group at the N-1 position.

Strategies for the Construction of the 3-ethyl-1H-pyrazole Core

The most common and direct method for synthesizing the 3-ethyl-1H-pyrazole core is the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and hydrazine. For the synthesis of 3-ethyl-1H-pyrazole, the key starting material is 3-ethyl-2,4-pentanedione (B72266) or a related equivalent. The reaction with hydrazine hydrate, typically in a protic solvent like ethanol (B145695), leads to the formation of the pyrazole ring.

Starting MaterialReagentSolventConditionsProductYield (%)
3-Ethyl-2,4-pentanedioneHydrazine hydrateEthanolReflux3-ethyl-1H-pyrazoleNot specified

This table represents a general synthetic approach. Specific yields can vary based on reaction scale and optimization.

Alternative, though less direct, methods for constructing substituted pyrazole rings include multicomponent reactions and cycloaddition reactions. However, for the specific synthesis of 3-ethyl-1H-pyrazole, the Knorr synthesis remains the most straightforward and widely employed method due to the ready availability of the necessary precursors. nih.govresearchgate.net

Methods for the Introduction of the Acetic Acid Moiety at the N-1 Position

Once the 3-ethyl-1H-pyrazole core is obtained, the acetic acid moiety is introduced at the N-1 position. This is typically achieved through N-alkylation with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, followed by hydrolysis of the resulting ester.

The N-alkylation is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it more nucleophilic. Common bases include potassium carbonate, sodium hydride, or sodium ethoxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used.

Pyrazole SubstrateAlkylating AgentBaseSolventConditionsIntermediate Product
3-ethyl-1H-pyrazoleEthyl bromoacetateK₂CO₃DMFRoom Temp. to 80 °CEthyl (3-ethyl-1H-pyrazol-1-yl)acetate
3-ethyl-1H-pyrazoleEthyl chloroacetateNaHTHF0 °C to Room Temp.Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate

This table illustrates common conditions for the N-alkylation step. Yields are typically moderate to high.

The subsequent hydrolysis of the ethyl (3-ethyl-1H-pyrazol-1-yl)acetate intermediate to the final carboxylic acid is usually performed under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, is often preferred as it typically proceeds to completion and avoids potential side reactions that can occur under acidic conditions. acs.org

IntermediateHydrolysis ConditionProduct
Ethyl (3-ethyl-1H-pyrazol-1-yl)acetateNaOH (aq), HeatThis compound
Ethyl (3-ethyl-1H-pyrazol-1-yl)acetateHCl (aq), HeatThis compound

This table shows the final hydrolysis step. Yields for this step are generally high.

Palladium-Catalyzed Coupling Reactions in Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and pyrazole chemistry is no exception. While not directly employed in the primary synthesis of this compound from basic building blocks, these methods are invaluable for further functionalization of the pyrazole ring, should downstream modifications be required.

Common palladium-catalyzed reactions applicable to pyrazoles include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups at halogenated positions of the pyrazole ring. nih.gov

Heck-Mizoroki Reaction: This reaction enables the formation of carbon-carbon bonds by coupling pyrazoles with alkenes. researchgate.net

Sonogashira Coupling: This method is used to couple terminal alkynes with halogenated pyrazoles.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrazole core. wikipedia.org

C-H Activation/Functionalization: More recent developments have focused on the direct functionalization of C-H bonds on the pyrazole ring, offering a more atom-economical approach to substituted pyrazoles. nih.gov

These powerful tools provide synthetic chemists with the flexibility to create a diverse range of pyrazole derivatives for various applications.

Application of Green Chemistry Principles in the Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to reduce environmental impact and improve safety. In the context of synthesizing this compound, several green approaches can be considered.

One key area is the use of safer and more environmentally friendly solvents. For instance, moving away from chlorinated solvents towards greener alternatives like ethanol or water, where feasible, is a significant improvement. The use of catalytic amounts of reagents instead of stoichiometric quantities is another core principle. For example, employing catalytic amounts of a base or a phase-transfer catalyst in the N-alkylation step can reduce waste.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce solvent usage and waste generation. Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

For the synthesis of the 3-ethyl-1H-pyrazole core, key parameters to optimize include the reaction temperature, the molar ratio of reactants, and the choice of solvent. While ethanol is a common solvent, exploring other alcohols or solvent-free conditions could lead to improved outcomes.

In the N-alkylation step, the choice of base, its concentration, the reaction temperature, and the reaction time all play a significant role. A systematic study of these variables can lead to a more efficient and selective reaction. For instance, using a milder base might prevent potential side reactions, while careful temperature control can influence the rate and selectivity of the alkylation.

By systematically optimizing each step of the synthesis and purification, it is possible to develop a robust, efficient, and scalable process for the production of this compound.

Catalyst Selection and Loading Effects

The N-alkylation of 3-ethyl-1H-pyrazole is a crucial step that is significantly influenced by the choice of catalyst. Generally, a basic catalyst is employed to deprotonate the pyrazole ring, thereby facilitating its nucleophilic attack on the electrophilic ethyl haloacetate.

Commonly used catalysts for this transformation include inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH). The selection of the base can impact the reaction's regioselectivity, influencing the position of alkylation on the pyrazole ring. For 3-substituted pyrazoles like 3-ethyl-1H-pyrazole, alkylation can occur at either the N1 or N2 position. Steric hindrance from the ethyl group at the C3 position generally favors alkylation at the N1 position, leading to the desired product.

The loading of the catalyst is another critical parameter. An excess of the basic catalyst is often used to ensure complete deprotonation of the pyrazole. However, an excessive amount can lead to side reactions and complicate the purification process. The optimal catalyst loading needs to be determined empirically for each specific reaction scale to maximize the yield and purity of the product. For instance, in related pyrazole alkylations, molar ratios of base to pyrazole of 1.1 to 1.5 equivalents are frequently reported to provide good results.

Solvent Screening and Temperature Optimization

The choice of solvent plays a pivotal role in the N-alkylation reaction, affecting the solubility of the reactants, the reaction rate, and the regioselectivity. Aprotic polar solvents are generally preferred for this type of reaction.

Solvent Screening:

SolventPolarityObservations
Dimethylformamide (DMF)HighGood solubility of reactants, often leads to higher reaction rates.
AcetoneMediumA common and effective solvent, good balance of solubility and ease of removal.
Acetonitrile (MeCN)HighCan be a good alternative to DMF, often with easier work-up.
Tetrahydrofuran (B95107) (THF)MediumEffective, especially when strong bases like NaH are used.

Temperature is a key parameter for controlling the reaction rate and minimizing the formation of byproducts. The optimal temperature is dependent on the specific combination of reactants, catalyst, and solvent.

Temperature Optimization:

Room Temperature: Often a starting point for optimization. Running the reaction at ambient temperature can be advantageous for energy efficiency and minimizing side reactions, although it may require longer reaction times.

Elevated Temperatures: Increasing the temperature can significantly accelerate the reaction rate. However, it may also lead to the formation of undesired isomers or decomposition of the product. A typical temperature range for these alkylations is between room temperature and the reflux temperature of the chosen solvent. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal temperature.

Yield Enhancement and Purity Control

Maximizing the yield and ensuring the high purity of this compound are paramount for its industrial application.

Strategies for Yield Enhancement:

Stoichiometry of Reactants: The molar ratio of 3-ethyl-1H-pyrazole to ethyl haloacetate is a critical factor. A slight excess of the alkylating agent is often used to ensure complete conversion of the pyrazole.

Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion without significant product degradation. Monitoring the reaction progress is crucial.

Hydrolysis Conditions: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid is typically carried out under basic conditions (e.g., using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution) or acidic conditions. The concentration of the base or acid, reaction temperature, and time must be carefully controlled to ensure complete hydrolysis without causing decarboxylation or other side reactions.

Purity Control:

Regioisomer Separation: The primary impurity in the alkylation step is often the undesired N2-alkylated regioisomer. While the steric hindrance of the 3-ethyl group favors N1-alkylation, some amount of the N2-isomer may still be formed. The choice of reaction conditions, particularly the solvent and base, can influence the N1/N2 ratio. Purification techniques such as column chromatography or recrystallization are often necessary to separate the desired N1-isomer.

Work-up Procedure: A proper aqueous work-up is essential to remove the catalyst and other water-soluble impurities. This typically involves quenching the reaction mixture with water, extracting the product with a suitable organic solvent, and washing the organic layer.

Final Product Isolation: The final this compound is typically isolated by acidification of the reaction mixture after basic hydrolysis, followed by filtration or extraction. Recrystallization from a suitable solvent system can be employed to obtain a product of high purity.

Comparative Analysis of Synthetic Efficiency and Scalability of Reported Routes

While specific data for the large-scale synthesis of this compound is not extensively reported in publicly available literature, a comparative analysis of the general synthetic approach can be made based on established principles of process chemistry.

The two-step synthesis involving N-alkylation and subsequent hydrolysis is a well-established and generally efficient method for preparing pyrazole-1-acetic acid derivatives.

Route 1: N-Alkylation with Ethyl Chloroacetate followed by Hydrolysis

Scalability: This route is considered to be highly scalable. The reagents, such as 3-ethyl-1H-pyrazole, ethyl chloroacetate, and common bases and solvents, are commercially available and relatively inexpensive. The reaction conditions are generally mild and can be implemented in standard industrial reactors. However, the potential for regioisomer formation might necessitate efficient separation techniques on a large scale, which could add to the cost and complexity of the process. Careful optimization of reaction conditions to maximize regioselectivity is crucial for industrial-scale production.

Alternative Routes:

Comparative Table of Synthetic Routes:

FeatureRoute 1: N-Alkylation & HydrolysisAlternative Routes (e.g., Ring Formation)
Starting Materials Readily available and cost-effectiveMay require synthesis of specialized precursors
Number of Steps Typically 2 stepsOften more than 2 steps
Overall Yield Generally high under optimized conditionsPotentially lower due to more steps
Regioselectivity A key challenge to be optimizedCan be designed for specific regiochemistry
Scalability Good, with considerations for purificationMay be more challenging to scale up
Cost-Effectiveness Generally cost-effectiveLikely to be more expensive

Chemical Transformations and Derivatization of 3 Ethyl 1h Pyrazol 1 Yl Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo numerous transformations to yield a variety of derivatives, including esters, amides, alcohols, and acyl halides. These reactions are fundamental in organic synthesis and are applicable to (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be readily achieved through several standard methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can provide the corresponding ester in high yield at room temperature. Alkylation of the carboxylate salt with an alkyl halide is another effective method for synthesizing esters of this compound.

A variety of ester derivatives of this compound can be synthesized, as illustrated in the following table:

Ester DerivativeAlcoholReagents and Conditions
Methyl (3-ethyl-1H-pyrazol-1-yl)acetateMethanolH₂SO₄ (catalytic), reflux
Ethyl (3-ethyl-1H-pyrazol-1-yl)acetateEthanol (B145695)HCl (gas), reflux
Benzyl (3-ethyl-1H-pyrazol-1-yl)acetateBenzyl alcoholDCC, DMAP, CH₂Cl₂, rt
tert-Butyl (3-ethyl-1H-pyrazol-1-yl)acetatetert-ButanolIsobutylene, H₂SO₄ (catalytic)

Amidation and Peptide Coupling Strategies

The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common activating agents include carbodiimides (e.g., DCC, EDC), which form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. To minimize side reactions and racemization (if chiral amines are used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. scispace.compeptide.combachem.com

These methods, collectively known as peptide coupling strategies, are highly efficient and allow for the formation of amide bonds under mild conditions. scispace.compeptide.com This makes them particularly suitable for the synthesis of complex molecules. The versatility of this approach allows for the introduction of a wide range of substituents through the choice of the amine component.

Amide DerivativeAmineCoupling Reagents and Conditions
N-Methyl-2-(3-ethyl-1H-pyrazol-1-yl)acetamideMethylamineEDC, HOBt, DMF, rt
N,N-Diethyl-2-(3-ethyl-1H-pyrazol-1-yl)acetamideDiethylamineDCC, CH₂Cl₂, rt
2-(3-ethyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-onePiperidineHATU, DIPEA, CH₂Cl₂, rt
N-Benzyl-2-(3-ethyl-1H-pyrazol-1-yl)acetamideBenzylamineT3P, Pyridine, THF, rt

Reduction Reactions to Alcohol and Amine Analogues

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are commonly used for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the alcohol. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this reduction and offer the advantage of being more selective and safer to handle. libretexts.org

Further transformation of the resulting alcohol can lead to the corresponding amine. This is typically a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced.

ProductReducing Agent/Conditions
2-(3-ethyl-1H-pyrazol-1-yl)ethan-1-ol1. LiAlH₄, THF, 0 °C to rt2. H₂O workup
2-(3-ethyl-1H-pyrazol-1-yl)ethan-1-olBH₃·THF, THF, rt
2-(3-ethyl-1H-pyrazol-1-yl)ethan-1-amine1. SOCl₂, Pyridine2. NaN₃, DMF3. LiAlH₄, THF

Formation of Acyl Halides and Anhydrides

This compound can be converted into its corresponding acyl halide, a more reactive derivative, by treatment with a halogenating agent. Thionyl chloride (SOCl₂) is commonly used for the preparation of acyl chlorides, while reagents like phosphorus tribromide (PBr₃) are used for acyl bromides. libretexts.orgorgoreview.comlibretexts.org These reactions typically proceed via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. orgoreview.com

Acid anhydrides of this compound can also be synthesized. Symmetrical anhydrides can be prepared by reacting the acyl halide with the corresponding carboxylate salt. libretexts.org Mixed anhydrides can be formed by reacting the acyl halide with a different carboxylate. Another common method for preparing anhydrides is the reaction of the carboxylic acid with a dehydrating agent like acetic anhydride. openstax.orglibretexts.org

DerivativeReagent/Conditions
(3-ethyl-1H-pyrazol-1-yl)acetyl chlorideSOCl₂, reflux
(3-ethyl-1H-pyrazol-1-yl)acetyl bromidePBr₃, ether, rt
(3-ethyl-1H-pyrazol-1-yl)acetic anhydrideAcetic anhydride, heat
Acetic (3-ethyl-1H-pyrazol-1-yl)acetic anhydride(3-ethyl-1H-pyrazol-1-yl)acetyl chloride, Sodium acetate, ether, rt

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic attack. In the case of this compound, the ethyl group at the C3 position and the acetic acid group at the N1 position will influence the regioselectivity of the substitution. The N1-substituent generally directs electrophiles to the C4 position. The C3-ethyl group is a weak activating group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position of the pyrazole ring. globalresearchonline.netslideshare.net

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be performed with elemental halogens or N-halosuccinimides. Friedel-Crafts acylation, introducing an acyl group onto the ring, typically requires a Lewis acid catalyst.

ReactionElectrophile/ReagentsExpected Major Product
NitrationHNO₃, H₂SO₄(3-ethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
BrominationBr₂, CH₃COOH(4-bromo-3-ethyl-1H-pyrazol-1-yl)acetic acid
ChlorinationN-Chlorosuccinimide, CCl₄(4-chloro-3-ethyl-1H-pyrazol-1-yl)acetic acid
AcylationAcetyl chloride, AlCl₃(4-acetyl-3-ethyl-1H-pyrazol-1-yl)acetic acid

Nucleophilic Attack and Addition Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the acetic acid side chain. This functionality can readily undergo conversion to a variety of other functional groups through reactions with nucleophiles, typically after activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).

Key reactions include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst or coupling agents like DCC (dicyclohexylcarbodiimide) yields the corresponding esters. These derivatives are often synthesized to improve pharmacokinetic properties, such as membrane permeability.

Amidation: Treatment with primary or secondary amines using standard peptide coupling reagents (e.g., HOBT/EDCI) affords a diverse range of amide derivatives. This transformation is fundamental in medicinal chemistry for mimicking peptide bonds and introducing new points of interaction with biological targets.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(3-ethyl-1H-pyrazol-1-yl)ethanol), using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for further functionalization.

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, the C-3 and C-5 positions can be susceptible under certain conditions, particularly if the ring is activated by electron-withdrawing groups or in specific rearrangement reactions. nih.govmdpi.comresearchgate.net

Nucleophile (R-Nu)Resulting Functional GroupProduct Name Example
Methanol (CH₃OH)Methyl EsterMethyl (3-ethyl-1H-pyrazol-1-yl)acetate
Ammonia (NH₃)Primary Amide2-(3-ethyl-1H-pyrazol-1-yl)acetamide
Piperidine (C₅H₁₁N)Tertiary Amide1-(2-(3-ethyl-1H-pyrazol-1-yl)acetyl)piperidine
Hydrazine (B178648) (N₂H₄)Hydrazide2-(3-ethyl-1H-pyrazol-1-yl)acetohydrazide

Transformations of the Ethyl Group at C-3

The ethyl group at the C-3 position of the pyrazole ring is a non-polar, aliphatic moiety that can be chemically altered to explore its contribution to molecular interactions. While typically less reactive than the other functional groups in the molecule, it can undergo several transformations.

Potential modifications include:

Oxidation: Selective oxidation of the benzylic-like position of the ethyl group could yield 1-(3-ethyl-1H-pyrazol-1-yl)ethan-1-one. Further oxidation could potentially lead to the corresponding carboxylic acid at this position.

Halogenation: Free-radical halogenation at the ethyl group, for instance using N-bromosuccinimide (NBS), could introduce a halogen atom, providing a handle for subsequent nucleophilic substitution or cross-coupling reactions.

C-H Functionalization: Modern transition-metal-catalyzed C-H activation strategies could potentially be employed to introduce new functional groups directly onto the ethyl chain, although this would require careful optimization to control regioselectivity. rsc.org

Reagent/ConditionTransformationPotential Product
Mild Oxidizing Agent (e.g., MnO₂)Oxidation of α-carbon1-(1-(3-ethyl-1H-pyrazol-1-yl)acetyl)pyrazole
N-Bromosuccinimide (NBS), lightRadical Bromination(3-(1-bromoethyl)-1H-pyrazol-1-yl)acetic acid
Strong Oxidizing Agent (e.g., KMnO₄)Oxidation to Ketone(3-acetyl-1H-pyrazol-1-yl)acetic acid

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. SAR studies involve synthesizing and evaluating a library of analogues where each of the three main components of the molecule—the pyrazole ring, the acetic acid side chain, and the ethyl group—is varied.

Design Principles for Modifying the Pyrazole Ring

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution reactions occur preferentially at the C-4 position. nih.govmdpi.com This allows for the introduction of a variety of substituents:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine at C-4.

Nitration: Treatment with nitric acid and sulfuric acid can install a nitro group, which can be subsequently reduced to an amine and further functionalized.

Transition-Metal Catalyzed Cross-Coupling: If the C-4 or C-5 position is pre-functionalized (e.g., with a halogen), Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be used to introduce aryl, alkynyl, or amino groups, respectively. rsc.org

PositionReaction TypeReagent ExampleIntroduced Group
C-4Electrophilic HalogenationN-Bromosuccinimide (NBS)-Br
C-4NitrationHNO₃/H₂SO₄-NO₂
C-4Friedel-Crafts AcylationAcetyl Chloride / AlCl₃-COCH₃
C-5Metal-Catalyzed Coupling (from 5-bromo precursor)Phenylboronic acid, Pd catalyst-Phenyl

Variation of the Acetic Acid Side Chain and its Terminal Functionality

The acetic acid side chain is a critical component, often involved in key interactions with biological targets through hydrogen bonding or ionic interactions. Modifying its length, rigidity, and terminal functional group is a common strategy in SAR studies.

Chain Length Homologation: The side chain can be extended to propanoic or butanoic acid derivatives to probe the optimal distance between the pyrazole core and the acidic functional group.

Introduction of Rigidity: Conformational flexibility can be reduced by incorporating cyclic structures or double bonds within the side chain.

Functional Group Transformation: As discussed in section 3.2.2, the terminal carboxylic acid can be converted into a wide array of functional groups, including esters, amides, sulfonamides, and nitriles, to modulate acidity, polarity, and hydrogen bonding capabilities.

Modification TypeExample Derivative StructurePurpose
Chain Extension3-(3-ethyl-1H-pyrazol-1-yl)propanoic acidOptimize spacing to target
EsterificationEthyl (3-ethyl-1H-pyrazol-1-yl)acetateIncrease lipophilicity, create prodrug
AmidationN-Methyl-2-(3-ethyl-1H-pyrazol-1-yl)acetamideIntroduce H-bond donor/acceptor
Reduction to Alcohol2-(3-ethyl-1H-pyrazol-1-yl)ethanolRemove acidic group, new functionalization handle

Bioisosteric Replacement Strategies in Derivative Design

Bioisosterism involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. researchgate.netnih.gov This is a powerful tool in medicinal chemistry to address issues of potency, selectivity, or pharmacokinetics.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to its potential for rapid metabolism and poor cell permeability. It can be replaced with several bioisosteres that retain acidic properties or mimic its hydrogen bonding pattern. cambridgemedchemconsulting.com Common replacements include:

Tetrazole: A 1H-tetrazole ring is a well-established bioisostere for a carboxylic acid, having a similar pKa and spatial arrangement of hydrogen bond acceptors. cambridgemedchemconsulting.com

Hydroxamic Acid: This group can also act as an acidic proton donor and chelating agent.

Acylsulfonamides: These are also acidic and can form similar interactions.

Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced by other five-membered heterocycles to explore different electronic distributions and vector positioning of substituents. For instance, in the development of CB1 cannabinoid receptor antagonists, an oxadiazole ring has been successfully used as a bioisosteric replacement for a pyrazole carboxamide moiety. rsc.org

Original GroupBioisosteric ReplacementRationale
Carboxylic Acid (-COOH)1H-TetrazoleSimilar pKa, metabolic stability, H-bonding pattern. cambridgemedchemconsulting.com
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO₂R)Acidic proton, different spatial and electronic profile
Carboxylic Acid (-COOH)1,2,4-Oxadiazol-5(4H)-oneAcidic heterocycle, potential for improved PK properties
Pyrazole Ring1,2,4-Oxadiazole RingMaintain similar geometry and H-bonding capacity. rsc.org
Pyrazole RingIsoxazole RingModulate electronic properties and metabolic stability

Coordination Chemistry of 3 Ethyl 1h Pyrazol 1 Yl Acetic Acid As a Ligand

Synthesis and Spectroscopic Characterization of Metal Complexes

Preparation of Lanthanide and Actinide Complexes

Further research would be required to be conducted on "(3-ethyl-1H-pyrazol-1-yl)acetic acid" to determine its properties as a ligand and to synthesize and characterize its corresponding metal complexes. At present, this information is not available in the public domain.

Structural Elucidation of Metal Complexes

Advanced Spectroscopic Methods (e.g., NMR, EPR, UV-Vis, IR) for Metal-Ligand Bond Analysis

There are no available spectroscopic studies (NMR, EPR, UV-Vis, IR) on metal complexes of this compound. These techniques are crucial for characterizing coordination compounds in various states. For instance, Infrared (IR) spectroscopy would help identify the coordination of the carboxylate group, while Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of diamagnetic complexes in solution. Electron Paramagnetic Resonance (EPR) would be valuable for studying paramagnetic complexes, and UV-Visible spectroscopy would offer information about the electronic transitions within the complex.

Stability, Reactivity, and Electrochemical Behavior of Coordination Compounds

Information regarding the stability constants, reactivity patterns, and electrochemical properties of coordination compounds formed with this compound is currently unavailable in the scientific literature. Research in this area would be necessary to understand the thermodynamic stability of the complexes in solution, their reactivity towards other substrates, and their redox properties, which are critical for assessing their potential applications in areas such as catalysis and materials science.

Theoretical and Computational Investigations of 3 Ethyl 1h Pyrazol 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are pivotal in modern chemistry for elucidating the electronic and molecular structures of compounds. eurasianjournals.com These methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the fundamental properties of molecules like (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aip.org For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized ground state geometry. nih.govnih.gov

These calculations would predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The ethyl group at the C3 position and the acetic acid moiety at the N1 position will have specific orientations relative to the pyrazole ring to minimize steric hindrance.

The energetics of the molecule, including its total energy, heat of formation, and the energies of different conformers, can also be computed. By comparing the energies of various possible conformations, the most stable structure of this compound can be identified. These energetic data are crucial for understanding the molecule's stability and reactivity. southasiacommons.net

A theoretical data table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations of similar pyrazole derivatives, is presented below.

ParameterPredicted Value
Pyrazole Ring N1-N2 Bond Length~1.35 Å
Pyrazole Ring C3-C4 Bond Length~1.39 Å
Pyrazole Ring C4-C5 Bond Length~1.38 Å
N1-CH₂ Bond Length~1.47 Å
C=O Bond Length~1.21 Å
O-H Bond Length~0.97 Å
Pyrazole Ring Bond Angles~108-110°
N1-CH₂-COOH Dihedral AngleVariable (Conformational Isomers)

Ab Initio Calculations of Electronic Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide a highly accurate description of the electronic properties of this compound. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) would be employed. nih.gov

These calculations would yield the molecule's electronic energy, dipole moment, and polarizability. The distribution of electron density can be analyzed to understand the charge distribution within the molecule. For instance, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density. This information is vital for predicting intermolecular interactions and the molecule's behavior in different chemical environments. strath.ac.uk

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the pyrazole ring and the carboxylic acid group. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netjcsp.org.pk

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netproteopedia.org For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making it a site for nucleophilic attack. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible ethyl and acetic acid side chains in this compound suggests the existence of multiple conformers. Conformational analysis, performed using computational methods, can identify the different stable conformations and their relative energies. This involves systematically rotating the single bonds and calculating the energy at each step to map the potential energy surface.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. eurasianjournals.comnih.govtandfonline.com By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). tandfonline.com This information is crucial for understanding its behavior in solution and its potential interactions with biological targets. eurasianjournals.com

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification. nih.govrsc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The predicted spectrum would show characteristic signals for the protons and carbons of the pyrazole ring, the ethyl group, and the acetic acid moiety. For example, the protons on the pyrazole ring would appear in the aromatic region, while the CH₂ and CH₃ protons of the ethyl group would be in the aliphatic region. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift.

A table of predicted ¹H NMR chemical shifts for this compound is provided below, based on general principles and data from similar compounds.

ProtonPredicted Chemical Shift (ppm)
Pyrazole H4~6.2
Pyrazole H5~7.5
CH₂ (acetic acid)~4.9
CH₂ (ethyl)~2.7
CH₃ (ethyl)~1.3
COOH>10 (broad)

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov Pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π→π* transitions within the aromatic ring. rsc.org The substitution pattern on the pyrazole ring will influence the exact position and intensity of these absorption maxima.

IR Spectroscopy: DFT calculations can also predict the infrared (IR) vibrational frequencies. mdpi.com The predicted IR spectrum for this compound would show characteristic stretching and bending vibrations for the functional groups present, such as the C=O and O-H stretching of the carboxylic acid, the C-H stretching of the ethyl group and the pyrazole ring, and the C-N and N-N stretching of the pyrazole ring. nih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. mdpi.comnih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:

Identify reaction pathways: By mapping the potential energy surface, different possible routes for a reaction can be explored.

Locate transition states: The structures and energies of transition states can be calculated, providing insight into the energy barriers of the reaction.

Calculate reaction rates: Based on the calculated activation energies, the rates of reaction can be estimated.

Understand regioselectivity and stereoselectivity: Computational models can help explain why a reaction proceeds with a particular regioselectivity or stereoselectivity. nih.gov

For instance, in the synthesis of this compound, computational modeling could elucidate the mechanism of the N-alkylation of 3-ethylpyrazole, helping to understand the factors that favor substitution at the N1 position.

In Silico Ligand-Target Interaction Prediction for Biological Applications

The prediction of interactions between a small molecule like this compound and biological targets is a cornerstone of modern drug discovery. In silico techniques, such as molecular docking and molecular dynamics simulations, are pivotal in identifying potential protein targets and elucidating binding mechanisms. Pyrazole derivatives have been the subject of numerous computational studies, revealing their potential to interact with a wide array of biological targets. nih.govyyu.edu.trchula.ac.thnih.govresearchgate.net

Molecular Docking and Target Prediction:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For a compound like this compound, these simulations would involve docking it against a library of protein structures to identify potential targets. The pyrazole core is a versatile scaffold known to interact with various enzymes and receptors. For instance, computational studies on other pyrazole derivatives have identified potential interactions with targets such as:

Kinases: Many pyrazole-containing compounds are known to be kinase inhibitors. Docking studies could reveal potential interactions with the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.

Enzymes: Pyrazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, glutathione (B108866) S-transferase, and monoamine oxidase-A (MAO-A). yyu.edu.trchula.ac.th In silico analyses have been crucial in understanding the structure-activity relationships and guiding the synthesis of more potent inhibitors. chula.ac.th

Nuclear Receptors: The structural features of this compound might allow it to interact with nuclear receptors, which are involved in regulating gene expression.

The following table summarizes the findings of in silico studies on various pyrazole derivatives, illustrating the potential biological targets and predicted binding affinities.

Pyrazole Derivative ClassPotential Biological TargetPredicted Binding Affinity (kcal/mol)Reference
Substituted PyrazolesAcetylcholinesterase-5.5 to -9.3 yyu.edu.tr
Substituted PyrazolesGlutathione S-transferase-5.9 to -9.2 yyu.edu.tr
Pyrazoline AnalogsMonoamine Oxidase-A (MAO-A)Up to -9.894 chula.ac.th
Diverse Pyrazole DerivativesVascular Endothelial Growth Factor Receptor (VEGFR)Up to -9.2 nih.gov
Diverse Pyrazole DerivativesCytochrome P450 17A1 (CYP17)Up to -10.4 nih.gov

Pharmacophore Modeling and Virtual Screening:

Pharmacophore models define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model could be developed based on the structure of this compound to screen large compound libraries for molecules with similar interaction patterns, potentially leading to the discovery of novel bioactive compounds.

Chelation Behavior and Stability Prediction for Metal Complexes

The presence of a pyrazole ring with two nitrogen atoms and a carboxylic acid group with two oxygen atoms suggests that this compound has the potential to act as a chelating agent, forming stable complexes with various metal ions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chelation behavior and stability of such metal complexes.

Coordination and Chelation:

This compound can potentially act as a bidentate or even a tridentate ligand. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate with a metal center. The formation of a chelate ring, a five- or six-membered ring including the metal ion, would enhance the stability of the complex. The ethyl group at the 3-position of the pyrazole ring may introduce steric effects that could influence the coordination geometry and stability of the resulting metal complexes.

Computational Prediction of Stability:

DFT calculations can be employed to model the structure of potential metal complexes of this compound. These calculations can provide valuable insights into:

Optimized Geometries: The most stable three-dimensional arrangement of the ligand around the metal ion.

Binding Energies: The energy released upon the formation of the metal-ligand bonds, which is a measure of the complex's stability.

Thermodynamic Parameters: Calculation of enthalpy and Gibbs free energy of formation can predict the spontaneity of the complexation reaction.

Metal IonPredicted Coordination ModeCalculated Binding Energy (kJ/mol)Predicted Stability Constant (log K)
Cu(II)Bidentate (N, O)Data not availableData not available
Zn(II)Bidentate (N, O)Data not availableData not available
Fe(III)Tridentate (N, N, O)Data not availableData not available
Ni(II)Bidentate (O, O)Data not availableData not available

It is important to note that the actual stability and coordination behavior would also be influenced by factors such as the solvent, pH, and the nature of the metal ion. Experimental validation through techniques like potentiometric titration and spectroscopy would be necessary to confirm these theoretical predictions.

Biological Activity and Mechanistic Studies in Vitro and Ex Vivo

In Vitro Enzyme Inhibition Studies

Comprehensive searches of established scientific databases did not yield any studies identifying or validating specific enzyme targets for (3-ethyl-1H-pyrazol-1-yl)acetic acid. Consequently, there is no available data on the kinetic characterization of its enzyme inhibition, such as IC50 or Ki values. Furthermore, investigations into its binding modes or potential for allosteric modulation of enzymes have not been reported.

Receptor Binding and Signal Transduction Pathway Modulation

There is currently no published research assessing the ligand affinity and selectivity of this compound for any specific receptors. As a result, analyses of its potential effects on downstream signaling cascades in cell-based assays have not been conducted.

Elucidation of Structure-Activity Relationships (SAR) through In Vitro Assays

To provide an article that is both thorough and scientifically accurate, there must be a foundation of primary research literature. In the case of "this compound," this foundation does not currently exist in the public domain. Should research on this specific compound be published in the future, it would be possible to generate the requested content.

An article focusing on the biological activity and mechanistic studies, as well as in vitro and in silico ADME predictions for the chemical compound "this compound" cannot be generated at this time. Despite a comprehensive search of scientific literature, no specific studies containing the requested experimental data for this particular compound were found.

The performed searches for "this compound" and its close structural analogs did not yield any publications with detailed research findings on the following topics outlined in the request:

Impact of Structural Modifications on Biological Potency: No structure-activity relationship (SAR) studies were identified that specifically investigate the effect of modifying the 3-ethyl group on the pyrazole (B372694) ring of this acetic acid derivative.

Identification of Key Pharmacophoric Features: Without relevant biological activity data and SAR studies, it is not possible to determine the key pharmacophoric features of this compound for any specific biological activity.

In Vitro and In Silico ADME Predictions: No publically available data from membrane permeability studies (e.g., Caco-2 cell model), metabolic stability assays in liver microsomes or hepatocytes, or plasma protein binding assays for "this compound" could be located.

General information on the biological activities of various pyrazole derivatives is available, highlighting their potential in areas such as cancer, inflammation, and infectious diseases. Methodologies for assessing ADME properties are also well-documented. However, applying this general knowledge to the specific, uncharacterized compound "this compound" would be speculative and would not meet the requirement for a scientifically accurate and data-driven article.

Therefore, due to the absence of specific research data for "this compound" in the public domain, the generation of a detailed and evidence-based article according to the provided outline is not feasible.

Advanced Applications and Future Research Perspectives of 3 Ethyl 1h Pyrazol 1 Yl Acetic Acid

Role in Rational Drug Design and Discovery Strategies

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. frontiersin.org The incorporation of an ethyl group at the 3-position and an acetic acid side chain at the 1-position of the pyrazole ring in (3-ethyl-1H-pyrazol-1-yl)acetic acid offers distinct opportunities for rational drug design. This approach relies on a deep understanding of the target biomolecule's structure to design and synthesize small molecules that can interact with it to elicit a desired therapeutic effect. slideshare.net

Scaffold Modification and Optimization for Enhanced Potency and Selectivity

The this compound scaffold is amenable to a variety of modifications to enhance the potency and selectivity of potential drug candidates. The ethyl group at the C3 position can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target's binding pocket. Similarly, the acetic acid side chain can be esterified, converted to an amide, or replaced with other acidic bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Systematic structural modifications can lead to the identification of quantitative structure-activity relationships (QSAR), providing insights into the key molecular features required for biological activity. nih.gov For instance, the synthesis and evaluation of a series of pyrazole derivatives have demonstrated that substitutions on the pyrazole scaffold can significantly influence their anti-inflammatory activity. nih.gov

Table 1: Potential Scaffold Modifications of this compound and Their Rationale

Modification SitePotential ModificationRationale for Enhanced Potency/Selectivity
C3-ethyl groupSubstitution with larger alkyl groups (e.g., propyl, butyl)To explore larger hydrophobic pockets in the target protein.
C3-ethyl groupIntroduction of cyclic or aromatic ringsTo introduce conformational rigidity and potential for π-π stacking interactions.
Acetic acid moietyEsterification or amidationTo improve cell permeability and metabolic stability.
Acetic acid moietyReplacement with bioisosteres (e.g., tetrazole)To enhance binding affinity and alter physicochemical properties.
Pyrazole ringSubstitution at C4 and C5 positionsTo fine-tune electronic properties and introduce additional interaction points.

Lead Optimization and Hit-to-Lead Development Principles

In the drug discovery process, a "hit" compound identified from initial screening is developed into a "lead" compound through a process of optimization. nih.gov this compound can serve as a valuable starting point or "hit" for such optimization campaigns. The principles of lead optimization involve iteratively modifying the chemical structure to improve efficacy, reduce toxicity, and enhance drug-like properties.

Computational methods, such as molecular docking, can be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. This information can guide the design of new derivatives with improved binding affinities. The synthesis of novel pyrazolyl-s-triazine derivatives and their evaluation against various cancer cell lines has highlighted the potential of such targeted approaches. nih.govnih.gov

Applications in Materials Science

The unique chemical structure of this compound also lends itself to applications in the field of materials science, where the development of functional materials with specific properties is a key objective.

Development of Functional Polymeric Materials

The carboxylic acid group of this compound can be utilized as a functional monomer in polymerization reactions. For example, it can be converted into an acrylic or styrenic monomer and subsequently polymerized to create functional polymers. The pyrazole units within the polymer backbone can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

Integration into Coatings, Films, and Nanomaterials

The ability of the pyrazole ring to coordinate with metal surfaces and the presence of the carboxylic acid group for further functionalization make this compound a candidate for modifying the surfaces of materials. It can be used to create self-assembled monolayers on metal oxide surfaces, thereby altering their surface properties, such as wettability and corrosion resistance. Furthermore, this compound can be integrated into thin films and coatings to impart specific functionalities.

Catalytic Applications of this compound and its Metal Complexes

Pyrazole-containing ligands are widely used in coordination chemistry to create metal complexes with diverse catalytic activities. nih.gov The nitrogen atoms of the pyrazole ring in this compound can act as excellent donors for a wide range of metal ions, while the carboxylic acid group can either coordinate to the metal center or be used to tune the electronic properties of the resulting complex.

Metal complexes derived from pyrazole-based ligands have shown promise as catalysts in various organic transformations. beu.edu.azsemanticscholar.org For example, copper, nickel, and cobalt complexes of pyrazole derivatives have been investigated for their enzyme inhibition and catalytic potential. beu.edu.az The specific stereoelectronic environment provided by the this compound ligand can lead to the development of highly selective and efficient catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The synthesis and characterization of metal complexes with pyrazole-carboxylic acid ligands have demonstrated their potential in electrocatalysis. rsc.org

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal IonPotential Catalytic ReactionRationale
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Pyrazole ligands can stabilize the active Pd species.
Copper (Cu)Oxidation reactions, Click chemistryCu-pyrazole complexes are known to be effective catalysts for these transformations.
Ruthenium (Ru)Hydrogenation and transfer hydrogenationThe ligand can be designed to create a specific coordination environment for Ru.
Iron (Fe)C-H activationProtic pyrazole ligands can facilitate metal-ligand cooperative catalysis. nih.gov

Analytical Chemistry Applications

The ability of this compound to form stable and often colored or fluorescent complexes with specific metal ions makes it a promising candidate for applications in analytical chemistry, including the detection, separation, and quantification of metal ions.

The combination of a soft pyrazole nitrogen donor and a hard carboxylate oxygen donor allows this compound to act as an effective chelating agent for a variety of metal ions. This property is highly valuable for both separation science and chemical sensing.

In solvent extraction, the ligand can selectively bind to target metal ions in an aqueous phase and transport them into an immiscible organic phase. Pyrazole- and imidazole-based ligands have been successfully used for the selective extraction of base metals like copper(II) and nickel(II) from aqueous solutions. sun.ac.za Similarly, pyridylpyrazole derivatives have shown an ability to extract divalent metal ions such as Hg²⁺, Cd²⁺, and Cu²⁺. researchgate.net this compound is expected to exhibit similar capabilities, with selectivity being tunable by adjusting the pH of the aqueous phase, which controls the protonation state of the carboxylic acid.

For chemical sensing, the coordination of a metal ion to the ligand can induce a change in its photophysical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing). Iron(III) complexes of pyrazoline derivatives have been developed as fluorescent sensors for Cd²⁺ and Zn²⁺ ions. uns.ac.id It is conceivable that a complex of this compound with a suitable metal could act as a selective sensor, where the binding of a target analyte ion causes a measurable change in the fluorescence signal through mechanisms like chelation-enhanced fluorescence or quenching.

ApplicationTarget Metal IonsPrinciplePotential PerformanceReference
Solvent ExtractionCu(II), Ni(II), Zn(II)Selective Chelation & Phase TransferHigh extraction efficiency (>90%) sun.ac.za
Spectrophotometric SensingAg(I)Complex Formation & Molar AbsorptivityLow detection limit (0.055 mg/L) researchgate.net
Fluorescent SensingCd(II), Zn(II)Fluorescence Turn-on/Turn-offHigh sensitivity uns.ac.id
Solid Phase ExtractionHg(II)Covalent Immobilization on SilicaHigh affinity and selectivity researchgate.net

This table presents data for analogous pyrazole-based analytical systems to illustrate the potential applications of this compound.

In analytical assays, pyrazole-based ligands can be used as derivatizing agents or as components of the stationary/mobile phase. For spectrophotometric analysis, the formation of a colored complex between this compound and a metal ion can be used for its quantification based on the Beer-Lambert law. Azo dyes derived from pyrazoles have been synthesized and used for the micro-determination of transition metals like Co²⁺, Ni²⁺, and Cu²⁺. bohrium.com A similar principle could be applied using the target compound, where the intensity of the color of the resulting metal complex is proportional to the metal's concentration.

In chromatography, the compound could be used in several ways. It could be immobilized onto a solid support (e.g., silica) to create a stationary phase for ion-exchange or affinity chromatography, selectively retaining metal ions that have a high affinity for the pyrazole-carboxylate chelating site. Alternatively, it could be used as a mobile phase additive in reversed-phase HPLC to improve the separation of metal ions by forming neutral complexes that can interact with the nonpolar stationary phase.

Emerging Research Areas and Unexplored Potential in Chemical Biology

The field of chemical biology utilizes small molecules as tools to study and manipulate biological systems. The unique properties of this compound and its metal complexes suggest significant unexplored potential in this area. Pyrazole derivatives are known to be "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov

One emerging area is the development of metalloenzyme inhibitors. Many enzymes rely on a metal cofactor in their active site. A ligand like this compound could be designed to target the active site of a metalloenzyme, where it could displace or strongly chelate the catalytic metal ion, thereby inhibiting the enzyme's function. This approach is valuable for studying enzyme mechanisms and as a starting point for therapeutic design.

Another potential application is in the development of molecular probes. By attaching a fluorescent reporter group to the acetic acid moiety, the compound could be used to track the distribution of specific metal ions within cells. For example, copper complexes with pyrazole-based ligands have been studied for their biological relevance. nih.gov A fluorescent probe based on this scaffold could report on changes in labile copper pools, which are implicated in various physiological and pathological processes. The pyrazole scaffold itself can also be a component of fluorescent molecules, offering a platform for creating probes for biological imaging. mdpi.com

Finally, the principles of bioinorganic chemistry suggest that complexes of this ligand could be used to model the active sites of metalloproteins or to act as carriers for the controlled delivery of therapeutic or diagnostic metal ions to biological targets.

Challenges and Future Directions in Academic Research on this compound

The academic exploration of this compound, while promising, is not without its set of intricate challenges. These hurdles span from synthetic accessibility to the nuanced understanding of its structure-activity relationships. Addressing these challenges will be pivotal in unlocking the full potential of this pyrazole derivative and paving the way for its application in various scientific and technological domains.

A primary challenge lies in the development of efficient and regioselective synthetic methodologies. The synthesis of polysubstituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.commdpi.com However, achieving specific substitution patterns, such as the 3-ethyl and 1-acetic acid moieties on the pyrazole ring, can be complex and may lead to isomeric mixtures, thus requiring sophisticated purification techniques. Modern synthetic approaches, including microwave-assisted synthesis and the use of novel catalysts, are being explored to enhance reaction rates, yields, and regioselectivity. researchgate.net

Furthermore, a comprehensive understanding of the compound's physicochemical properties is essential for its application in medicinal chemistry and materials science. Key properties such as solubility, lipophilicity, and crystal packing significantly influence its biological activity and material performance. The introduction of the acetic acid group at the N1 position of the pyrazole ring, for instance, can dramatically alter the molecule's polarity and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

The exploration of the biological activities of this compound is a burgeoning area of research. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.net However, dedicated studies on this specific compound are limited. Future research should focus on systematic screening against a diverse range of biological targets to identify its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the design of more potent and selective analogs. researchgate.net

Looking ahead, the future of academic research on this compound is bright with possibilities. The development of green and sustainable synthetic routes will be a key focus, aligning with the broader trend in the chemical industry. ias.ac.in This includes the use of environmentally benign solvents, catalysts, and energy sources.

In the realm of medicinal chemistry, the application of computational modeling and in silico screening will accelerate the discovery of new biological targets and the optimization of lead compounds. The unique structural features of this compound make it an attractive scaffold for the design of inhibitors for various enzymes and receptors.

Moreover, the potential of this compound in materials science remains largely untapped. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a versatile ligand for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, and optical properties.

Data Tables

Table 1: Representative Synthetic Approaches for Pyrazole Derivatives

MethodPrecursorsConditionsAdvantagesChallenges
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, HydrazineAcid or base catalysisWell-established, versatileRegioselectivity can be an issue
Microwave-Assisted SynthesisVarious precursorsMicrowave irradiationRapid reaction times, higher yieldsSpecialized equipment required
Multi-Component ReactionsAldehydes, active methylene (B1212753) compounds, hydrazinesOften one-potHigh atom economy, operational simplicityOptimization of reaction conditions can be complex

Table 2: Potential Areas of Biological Investigation for this compound

Target AreaRationaleKey Assays
Anti-inflammatoryPyrazole core is present in several NSAIDsCOX-1/COX-2 inhibition assays, cytokine production assays
AnticancerMany pyrazole derivatives exhibit cytotoxic activityCell viability assays (e.g., MTT), apoptosis assays
AntimicrobialPyrazole scaffold is found in various antimicrobial agentsMinimum Inhibitory Concentration (MIC) determination
AgrochemicalPyrazole derivatives are used as herbicides and fungicidesIn vitro and in vivo screening against plant pathogens

Q & A

Basic: What are the optimal synthetic routes for (3-ethyl-1H-pyrazol-1-yl)acetic acid, and how can reaction parameters be systematically optimized?

Methodological Answer:
Efficient synthesis often involves alkylation of pyrazole precursors followed by carboxylation. Continuous-flow chemistry (e.g., microreactors) can enhance yield and sustainability by improving heat/mass transfer and reducing side reactions . Key parameters to optimize include:

  • Temperature : Elevated temperatures (80–120°C) for nucleophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Catalyst : Base catalysts like K₂CO₃ for deprotonation.
    Purification via recrystallization (ethanol/water) or preparative HPLC ensures high purity (>98%) .

Basic: How can this compound be characterized to resolve spectral ambiguities in its structural confirmation?

Methodological Answer:
Combine ¹H-NMR (δ ~4.5 ppm for the acetic acid CH₂ group; pyrazole ring protons at δ 6.2–7.8 ppm) and LC-MS (m/z 183.2 [M+H]⁺) for unambiguous identification . For resolving overlapping signals:

  • Use DEPT-135 NMR to distinguish CH₂/CH₃ groups.
  • 2D-COSY to map coupling between pyrazole and ethyl substituents.
  • IR spectroscopy (stretching at ~1700 cm⁻¹ for carboxylic acid C=O) .

Advanced: How can X-ray crystallography resolve discrepancies in proposed hydrogen-bonding networks for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies intermolecular interactions:

  • Hydrogen bonds : Between carboxylic acid O-H and pyrazole N atoms (d ≈ 2.8 Å).
  • π-π stacking : Between pyrazole rings (3.5–4.0 Å spacing).
    Validate using Hirshfeld surface analysis (CrystalExplorer) and cross-check with DFT-calculated electrostatic potentials .

Advanced: How to address contradictory data on the compound’s biological activity across enzymatic assays?

Methodological Answer:
Discrepancies may arise from assay conditions (pH, co-solvents) or target flexibility. Use:

  • Structure-Activity Relationship (SAR) : Modify the ethyl or acetic acid groups and test inhibition against kinases or oxidases .
  • Molecular Dynamics (MD) Simulations : Probe binding mode stability (e.g., GROMACS).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) to resolve false positives .

Advanced: What computational strategies predict metabolic stability of this compound derivatives?

Methodological Answer:

  • In Silico Tools : SwissADME or ADMETLab to predict CYP450 metabolism sites (e.g., ethyl group oxidation).
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Docking Studies : Glide or AutoDock to assess interactions with CYP3A4/2D6 active sites .

Basic: How to troubleshoot low yields during the alkylation step in the synthesis of this compound?

Methodological Answer:
Common issues and solutions:

  • Byproduct formation : Use excess pyrazole (1.5 eq) to drive alkylation.
  • Moisture sensitivity : Employ anhydrous conditions (molecular sieves).
  • Incomplete reaction : Monitor via TLC (silica, ethyl acetate/hexane 3:7) and extend reaction time (12–24 hrs) .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions on the pyrazole ring?

Methodological Answer:
Regioselectivity is governed by electronic effects:

  • NBO Analysis : The 3-ethyl group donates electron density, making C-5 more nucleophilic.
  • Kinetic Studies : Monitor nitration or halogenation rates (UV-Vis) to confirm preferential C-5 substitution.
  • DFT Calculations (Gaussian) : Compare transition state energies for C-4 vs. C-5 attack .

Advanced: How to design stability-indicating assays for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-DAD : Detect degradation products (e.g., hydrolyzed acetic acid moiety).
  • Mass Spectral Libraries : Match fragments to known degradation pathways (e.g., decarboxylation) .

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